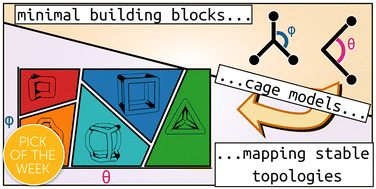Systematic exploration of accessible topologies of cage molecules via minimalistic models†
Chemical Science Pub Date: 2023-10-11 DOI: 10.1039/D3SC03991A
Abstract
Cages are macrocyclic structures with an intrinsic internal cavity that support applications in separations, sensing and catalysis. These materials can be synthesised via self-assembly of organic or metal–organic building blocks. Their bottom-up synthesis and the diversity in building block chemistry allows for fine-tuning of their shape and properties towards a target property. However, it is not straightforward to predict the outcome of self-assembly, and, thus, the structures that are practically accessible during synthesis. Indeed, such a prediction becomes more difficult as problems related to the flexibility of the building blocks or increased combinatorics lead to a higher level of complexity and increased computational costs. Molecular models, and their coarse-graining into simplified representations, may be very useful to this end. Here, we develop a minimalistic toy model of cage-like molecules to explore the stable space of different cage topologies based on a few fundamental geometric building block parameters. Our results capture, despite the simplifications of the model, known geometrical design rules in synthetic cage molecules and uncover the role of building block coordination number and flexibility on the stability of cage topologies. This leads to a large-scale and systematic exploration of design principles, generating data that we expect could be analysed through expandable approaches towards the rational design of self-assembled porous architectures.


Recommended Literature
- [1] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [2] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [3] Back cover
- [4] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [5] Solvent screening for a hard-to-dissolve molecular crystal
- [6] Transition-metal complexes containing an as-donor positively-charged ligand
- [7] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [8] Front cover
- [9] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [10] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†

Journal Name:Chemical Science
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 12134-29-1
-
CAS no.: 16817-43-9









